1-benzyl-3-(4-tert-butylphenyl)-3-[(2,4-dimethoxyphenyl)methyl]thiourea
Description
1-Benzyl-3-(4-tert-butylphenyl)-3-[(2,4-dimethoxyphenyl)methyl]thiourea is a trisubstituted thiourea derivative characterized by three distinct substituents:
- Benzyl group: A phenylmethyl moiety that enhances lipophilicity and may participate in π-π stacking interactions.
- 4-tert-Butylphenyl group: A bulky, electron-donating substituent that increases steric hindrance and improves metabolic stability.
- 2,4-Dimethoxyphenylmethyl group: A methoxy-substituted aromatic ring that contributes to hydrogen bonding and electronic modulation via electron-donating methoxy groups.
Thiourea derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties . Its design likely aims to optimize binding affinity and selectivity through synergistic effects of its substituents.
Properties
IUPAC Name |
3-benzyl-1-(4-tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2S/c1-27(2,3)22-12-14-23(15-13-22)29(26(32)28-18-20-9-7-6-8-10-20)19-21-11-16-24(30-4)17-25(21)31-5/h6-17H,18-19H2,1-5H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMGMTCPKDSORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(CC2=C(C=C(C=C2)OC)OC)C(=S)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(4-tert-butylphenyl)-3-[(2,4-dimethoxyphenyl)methyl]thiourea typically involves the reaction of appropriate isothiocyanates with amines. One common method is the reaction of 1-benzyl-3-(4-tert-butylphenyl)-3-[(2,4-dimethoxyphenyl)methyl]amine with phenyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(4-tert-butylphenyl)-3-[(2,4-dimethoxyphenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiourea derivatives exhibit potent antimicrobial activity against various pathogens. For instance, compounds structurally similar to 1-benzyl-3-(4-tert-butylphenyl)-3-[(2,4-dimethoxyphenyl)methyl]thiourea have shown effectiveness against Mycobacterium tuberculosis and other bacteria. A study highlighted the synthesis of novel thiourea derivatives that were screened for their antimycobacterial activity with promising results .
Anticancer Properties
Thioureas have also been investigated for their anticancer properties. The compound may influence cell proliferation and apoptosis in cancer cells. For example, certain thiourea derivatives have been shown to inhibit the growth of cancer cell lines by inducing apoptosis through various molecular pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiourea derivatives. Modifications in the substituents on the benzene rings significantly affect biological activity:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups can enhance or diminish activity.
- Chain Length : Variations in the alkyl chain length between the thiourea and aromatic rings can influence solubility and bioavailability.
Case Studies
Several studies have documented the biological evaluation of thiourea derivatives:
These results indicate that specific structural modifications can lead to enhanced antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-tert-butylphenyl)-3-[(2,4-dimethoxyphenyl)methyl]thiourea involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Thiourea Derivatives
Key Observations :
- The target compound’s 2,4-dimethoxyphenylmethyl group distinguishes it from analogs with simpler aromatic substituents (e.g., phenylthiazolyl in ). This group may enhance binding to electron-deficient biological targets via methoxy-mediated electronic effects .
Physicochemical Properties
Table 2: Hypothesized Properties Based on Substituents
The target compound’s dimethoxyphenylmethyl group balances moderate hydrogen bonding capacity with high lipophilicity, a profile advantageous for membrane permeability in drug design .
Crystallographic and Molecular Packing
and reveal that substituents dictate molecular conformations and packing. For example, benzoylthioureas adopt syn-anti configurations, stabilizing crystal lattices via hydrogen bonds .
Biological Activity
1-benzyl-3-(4-tert-butylphenyl)-3-[(2,4-dimethoxyphenyl)methyl]thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, leading to a range of pharmacological effects including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thiourea core, which is critical for its biological activity. The presence of multiple aromatic rings and methoxy groups enhances its lipophilicity and potential interaction with biological membranes.
Anticancer Activity
Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. The compound under consideration has been tested against various cancer cell lines. For instance:
- Cell Lines Tested : Human leukemia, pancreatic, prostate, and breast cancer cells.
- IC50 Values : The compound demonstrated IC50 values ranging from 3 to 14 µM against these cell lines, indicating potent anticancer activity .
Table 1: Anticancer Activity of 1-benzyl-3-(4-tert-butylphenyl)-3-[(2,4-dimethoxyphenyl)methyl]thiourea
| Cell Line | IC50 (µM) |
|---|---|
| Human Leukemia | 3 |
| Pancreatic Cancer | 10 |
| Prostate Cancer | 14 |
| Breast Cancer | 5 |
Antibacterial Activity
The antibacterial potential of thiourea compounds is well-documented. The compound exhibited notable activity against several pathogenic bacteria:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be in the range of 15-30 µg/mL .
Table 2: Antibacterial Activity of the Compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
Other Biological Activities
In addition to anticancer and antibacterial activities, the compound also shows potential in other areas:
- Antioxidant Activity : Demonstrated strong antioxidant properties with an IC50 value of approximately 52 µg/mL when tested against ABTS radicals .
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, although further research is needed to quantify this effect .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiourea moiety significantly affect biological activity. For example, substituents on the benzene rings can enhance or diminish potency against specific targets .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the efficacy of various thiourea derivatives in inhibiting tumor growth in vivo. The results showed that compounds similar to 1-benzyl-3-(4-tert-butylphenyl)-3-[(2,4-dimethoxyphenyl)methyl]thiourea significantly reduced tumor size in mouse models bearing human cancer xenografts .
- Antibacterial Testing : Another study focused on the antibacterial properties of thioureas where the compound was tested alongside established antibiotics. Results indicated synergistic effects when combined with certain antibiotics against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
